molecular formula C14H25NO5 B13212193 1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid

1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13212193
M. Wt: 287.35 g/mol
InChI Key: FDKDATNKLWZWCN-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced technologies such as microreactors to control reaction parameters precisely, leading to improved yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in the case of its use as an intermediate for Velpatasvir, it acts by inhibiting the NS5A protein in hepatitis C virus, thereby preventing viral replication . The compound’s structure allows it to bind effectively to its target, disrupting the normal function of the protein.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This uniqueness makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemical products .

Biological Activity

1-[(tert-Butoxy)carbonyl]-4-methoxy-2-(propan-2-yl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative notable for its structural complexity and potential biological applications, particularly in anticoagulant therapy. This compound serves as a crucial intermediate in the synthesis of direct Factor Xa inhibitors, including eribaxaban, which are vital in preventing thrombus formation in clinical settings.

Chemical Structure and Properties

The molecular formula of the compound is C11_{11}H19_{19}NO5_5, with a molecular weight of approximately 245.28 g/mol. The compound features several functional groups, including a tert-butoxycarbonyl group and a methoxy group, which contribute to its unique reactivity and biological interactions. The pyrrolidine ring adopts an envelope conformation, influencing its binding affinity to target proteins involved in coagulation pathways.

PropertyValue
Molecular FormulaC11_{11}H19_{19}NO5_5
Molecular Weight245.28 g/mol
CAS Number83623-93-2
PubChem CID15222288

Anticoagulant Properties

The primary biological activity of this compound is its role as an intermediate in the synthesis of anticoagulants. Research indicates that compounds derived from this structure exhibit significant binding affinity to Factor Xa, an essential component in the coagulation cascade.

Binding Studies
Studies utilizing techniques such as surface plasmon resonance have demonstrated that derivatives of this compound can effectively inhibit thrombin generation, making them promising candidates for anticoagulant therapy. The structural modifications allow for enhanced interaction with target proteins, increasing efficacy.

Case Studies

  • Synthesis of Derivatives : A study highlighted the synthesis of various derivatives based on this compound, which were evaluated for their biological activity against thrombin and Factor Xa. The results indicated that certain modifications led to improved anticoagulant properties compared to the parent compound.
  • Chiral Separation : Research focused on the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid demonstrated its potential as an important intermediate for anti-HCV drugs like Velpatasvir. The study emphasized the necessity of optimizing synthetic routes to enhance yield and purity while minimizing environmental impact .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding modes of this compound and its derivatives with Factor Xa. These studies utilized Gaussian calculations to model interactions, providing insights into how structural variations influence biological activity .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their unique aspects and biological activities.

Compound NameStructural FeaturesUnique Aspects
(S)-N-acetyl-4-methoxypyrrolidine-2-carboxylic acidAcetylated pyrrolidineDifferent functionalization affecting reactivity
(R)-N-tert-butoxycarbonyl-pyrrolidine derivativesVariations in substituents on the ringDiverse biological activities based on substitutions
(2R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-2-carboxylic acidBenzyloxy group and fluorine atomIncreased lipophilicity due to the benzyloxy group

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H25NO5/c1-9(2)14(11(16)17)7-10(19-6)8-15(14)12(18)20-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,16,17)

InChI Key

FDKDATNKLWZWCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CC(CN1C(=O)OC(C)(C)C)OC)C(=O)O

Origin of Product

United States

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